2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. Its structure contains a dioxoisoindoline core, which is significant for its biological activity. The compound's synthesis and properties are of interest for developing new pharmaceutical agents and materials.
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes. For instance, a highly stereoselective synthesis was described for a related compound, demonstrating the intricacies involved in producing such molecules, which could be applied to the synthesis of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid (Thaisrivongs et al., 1987). Additionally, the synthesis of diacid monomers and poly(ester-imide)s from related structures showcases the potential for creating polymers with desirable properties, indicating the diverse synthetic routes and applications of similar compounds (Kamel et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives has been explored to understand their stability and reactivity. For example, enamino derivatives of a related compound, 1,3-dioxoindane-2-carboxylic acid, showed the importance of intramolecular hydrogen bonds for stability (Malamidou-Xenikaki et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives demonstrate the compound's reactivity and potential for creating diverse molecules. The synthesis and characterization of new diacid monomers and poly(ester-imide)s from related structures offer insights into the thermal properties and solubility, which are crucial for material science applications (Kamel et al., 2019).
Scientific Research Applications
Polymer Synthesis and Characterization
- 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is utilized in synthesizing new poly(ester-imide)s, demonstrating excellent solubility and thermal stability. These polymers are notable for their high thermal stability with a weight loss temperature of around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).
Crystal Structure Analysis
- The compound's crystal structure is analyzed, revealing the formation of two intramolecular hydrogen bonds, which might explain the stability of these acids (Malamidou-Xenikaki, Spyroudis, Tsanakopoulou, & Krautscheid, 2008).
Photolithography Applications
- In the development of novel photo-patternable cross-linked epoxy systems for deep UV lithography, this compound is used due to its properties like high refractive index and absorption at specific wavelengths (Huh et al., 2009).
Development of Novel Poly(amide-imide)s
- The compound is involved in the synthesis of new poly(amide-imide)s, which are notable for their high glass transition temperatures, excellent thermal stability, and good solubility, making them suitable for various applications including in the field of optoelectronics (Li et al., 2017).
Organotin(IV) Carboxylates Synthesis
- It is used in the synthesis of novel macrocyclic organotin(IV) carboxylates, which are characterized by their unique crystal structures and potential antitumor activity (Xiao et al., 2014).
Chemical Derivatization in High-Performance Liquid Chromatography
- This compound plays a role in the derivatization of carboxylic acid for high-performance liquid chromatography, significantly enhancing sensitivity and selectivity in analytical applications (Morita & Konishi, 2003).
Antioxidant Activity Study
- Derivatives of this compound have been synthesized and evaluated for their antioxidant activity, showing promising results in certain cases (Tumosienė et al., 2019).
Antiepileptic Activity Analysis
- Some derivatives of this compound have shown significant antiepileptic activity in preclinical models, suggesting potential therapeutic applications (Asadollahi et al., 2019).
Anti-Inflammatory Agent Synthesis
- Novel derivatives have been synthesized and evaluated for anti-inflammatory activity, showing promising results in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)6-14-11(15)9-4-3-8(13(17)18)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFNSJIPAZHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352707 | |
Record name | SBB015986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
346716-89-0 | |
Record name | SBB015986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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